Aldioxa
Overview
Description
Scientific Research Applications
Cosmetic Applications
- Aldioxa is used in cosmetic products as an astringent and skin conditioning agent. Toxicological studies in rats and human volunteers have shown that it is not a sensitizer and does not cause significant macroscopic adverse results, indicating its safety for use in cosmetic products (International Journal of Toxicology, 1993).
Gastrointestinal Health
- In the context of functional dyspepsia, a condition characterized by delayed gastric emptying and impaired gastric accommodation, Aldioxa has been identified as a potential therapeutic drug. Studies suggest that Aldioxa can partially improve delayed gastric emptying induced by stress in rats (Scientific Reports, 2015).
- Aldioxa tablets have demonstrated significant protective effects on ethanol-induced gastric mucosal lesions in rats. This suggests that Aldioxa may have applications in protecting against acute gastric mucosal injury, possibly through mechanisms involving increased blood flow and concentrations of prostaglandin E2 and nitric oxide in the gastric mucosa (Chinese Journal of Gastroenterology and Hepatology, 2011).
- Another study observed the effects of Aldioxa on gastritis induced by sodium hydroxide, suggesting that Aldioxa promotes good regeneration of gastric mucosa and could be beneficial for chronic gastritis therapy (Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 1990).
Peptic Ulcer Treatment
- Aldioxa granules have shown clinical efficacy and safety in the treatment of peptic ulcer and acute or chronic gastritis. In multicenter trials, they were comparable to standard treatments in terms of symptom remission and showed significant differences in endoscopic healing rates for peptic ulcers and gastritis (Chinese New Drugs Journal, 2004).
- A combination of Aldioxa tablets with rabeprazole was observed to improve the healing rate of peptic ulcers, indicating a potential role for Aldioxa in combination therapies for this condition (Chinese Journal of Hospital Pharmacy, 2010).
properties
InChI |
InChI=1S/C4H6N4O3.Al.2H2O/c5-3(10)6-1-2(9)8-4(11)7-1;;;/h1H,(H3,5,6,10)(H2,7,8,9,11);;2*1H2/q;+1;;/p-1 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZWNNKNOQSBOP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(=O)NC(=N1)O[Al])NC(=O)N.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9AlN4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8057774 | |
Record name | Isalon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8057774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aldioxa | |
CAS RN |
5579-81-7 | |
Record name | Aldioxa [USAN:INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005579817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isalon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8057774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.